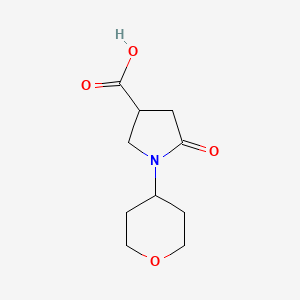

5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(oxan-4-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c12-9-5-7(10(13)14)6-11(9)8-1-3-15-4-2-8/h7-8H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHJEZHRBQNNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656236 | |

| Record name | 1-(Oxan-4-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155632-03-3 | |

| Record name | 1-(Oxan-4-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

5-Oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxylic acid (CAS No. 1155632-03-3) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

The molecular formula of this compound is C10H15NO4, with a molar mass of 213.23 g/mol. The compound features a pyrrolidine ring substituted with a tetrahydro-pyran moiety and a carboxylic acid functional group, which contributes to its biological activity .

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO4 |

| Molar Mass | 213.23 g/mol |

| CAS Number | 1155632-03-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various chemical moieties to achieve the desired structure. Detailed methodologies can be found in specialized literature focusing on synthetic organic chemistry .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-Oxopyrrolidine derivatives, including the target compound. In vitro assays using A549 human lung adenocarcinoma cells demonstrated that derivatives exhibited significant cytotoxicity, with some compounds reducing cell viability significantly compared to standard treatments like cisplatin .

Key Findings:

- Cytotoxicity : Compounds were tested at a concentration of 100 µM for 24 hours, revealing structure-dependent activity.

- Selectivity : Certain derivatives showed lower cytotoxic effects on non-cancerous cells, indicating potential for selective targeting in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicated effectiveness against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens .

Key Findings:

- Resistance Profiles : The compound exhibited promising activity against strains resistant to common antibiotics, suggesting its potential as an alternative therapeutic agent.

Case Studies

- Study on Anticancer Efficacy :

- Antimicrobial Testing :

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer activity. For instance, compounds synthesized from this scaffold showed potent effects against A549 human lung adenocarcinoma cells. The evaluation of these compounds indicated that certain derivatives could reduce cell viability significantly, showcasing their potential as anticancer agents.

Key Findings:

- Compound Efficacy : Specific derivatives were noted to exert more potent activity than standard chemotherapeutics like cisplatin, indicating their potential for development into effective cancer treatments .

- Structure-Activity Relationship : The presence of free amino groups in the structure was crucial for enhancing anticancer activity while minimizing cytotoxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of 5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine derivatives have also been extensively studied. These compounds were evaluated against multidrug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative pathogens.

Key Findings:

- Broad-Spectrum Activity : Several derivatives displayed strong antimicrobial activity against resistant strains, suggesting their potential use in treating infections caused by resistant bacteria .

- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Another promising application of 5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine derivatives is their role as inhibitors of the BACE-1 enzyme, which is implicated in Alzheimer’s disease. Recent research has shown that certain derivatives can inhibit BACE-1 with sub-micromolar activity.

Key Findings:

- Synthesis and Screening : The synthesis involved directed C(sp³)–H activation techniques to create stereochemically dense molecules capable of interacting effectively with the BACE-1 active site .

- Potential for Neurodegenerative Disease Treatment : The ability to inhibit BACE-1 suggests that these compounds could be developed further for therapeutic use in neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Activity Assessment

A study evaluated various 5-oxopyrrolidine derivatives for their anticancer properties using the A549 cell line. Compounds were tested at a concentration of 100 µM over 24 hours, revealing structure-dependent cytotoxicity. Notably, some derivatives demonstrated significant selectivity towards cancer cells compared to non-cancerous cells .

Case Study 2: Antimicrobial Screening

In another study, the antimicrobial efficacy of selected derivatives was tested against clinically relevant multidrug-resistant pathogens. The results indicated that certain compounds had a high degree of effectiveness against resistant strains, highlighting their potential as new antimicrobial agents .

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The substituent at the 1-position of the pyrrolidinone ring significantly impacts molecular properties. Below is a comparison with key analogs:

*Crystallographic studies show racemic mixtures in the solid state for aromatic analogs like this compound .

Key Observations:

- Cyclic Ether vs. Aromatic Substituents: The tetrahydro-2H-pyran-4-yl group introduces higher polarity and hydrogen-bonding capacity compared to aromatic substituents (e.g., p-tolyl), as reflected in the increased topological polar surface area (~84 vs. ~66 Ų). This may enhance aqueous solubility but reduce membrane permeability.

- Stereochemical Considerations: The asymmetric carbon in the pyrrolidinone ring leads to racemic mixtures in crystalline states for compounds like 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid . However, the stereochemical configuration of the tetrahydro-2H-pyran-4-yl analog remains uncharacterized in the literature.

Méthodes De Préparation

Oxidation of Alcohol to Carboxylic Acid

- Starting from an alcohol precursor (e.g., tetrahydro-2H-pyran-4-ylmethanol), oxidation is performed using periodic acid and catalytic chromium trioxide in a polar solvent such as wet acetonitrile (0.75% water).

- Reaction temperature is controlled between -10°C and 25°C, optimally around 0°C.

- The reaction completes within 0.5 to 24 hours, preferably about 30 minutes.

Formation of Hydroxamic Acid Derivative

- The carboxylic acid is reacted with a protected hydroxylamine derivative (e.g., benzyl-protected hydroxylamine) using coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate.

- The reaction is conducted in polar solvents such as methylene chloride or tetrahydrofuran at room temperature (20–25°C) for 2–24 hours, preferably 16 hours.

- Bases such as diisopropylethylamine or triethylamine are used to facilitate the reaction.

Deprotection of Hydroxamic Acid

- Removal of the hydroxylamine protecting group (e.g., benzyl group) is achieved by hydrogenolysis using catalytic palladium on barium sulfate in a polar solvent like methylene chloride.

- The reaction is carried out at room temperature for 1 to 5 hours, typically 3 hours.

Protection and Deprotection of Pyrrolidine Nitrogen and Other Groups

- Protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or methoxycarbonyl are employed on the pyrrolidine nitrogen.

- Mild acidic hydrolysis (e.g., dilute hydrochloric acid in diethyl ether) at 0–50°C for 2–48 hours is used to remove silyl protecting groups on hydroxyl functionalities.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Oxidation of alcohol to acid | Periodic acid, catalytic CrO3 | Wet acetonitrile | 0 | 0.5 h | - | Polar solvent, mild temperature |

| Hydroxamic acid formation | Protected hydroxylamine, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Methylene chloride | 20–25 | 16 h | - | Base: diisopropylethylamine preferred |

| Deprotection of hydroxamic acid | Hydrogenolysis with Pd/BaSO4 catalyst | Methylene chloride | 20–25 | 3 h | - | Removal of benzyl protecting group |

| Hydrolysis of silyl groups | Dilute HCl (0.5 M), diethyl ether | Diethyl ether | 20–25 | 16 h | - | Mild acidic hydrolysis |

Alternative Synthetic Routes and Intermediates

- The carboxylic acid intermediate can be prepared by oxidation of protected alcohols, which are themselves derived from alkylation reactions of protected pyrrolidine precursors.

- Alkylation involves reacting a pyrrolidine derivative with alkyl halides (bromo or iodo compounds) in the presence of strong bases like lithium diisopropylamide or lithium bis(trimethylsilyl)amide in inert solvents such as tetrahydrofuran.

- Protecting groups on nitrogen and hydroxyl functions are chosen based on stability during oxidation and coupling steps and ease of removal under mild conditions.

Example: Preparation of Tetrahydro-2H-pyran-4-yl Carboxylic Acid Derivatives

- Tetrahydro-2H-pyran-4-carboxylic acid can be converted to its hydroxamic acid derivative by reaction with O,N-dimethylhydroxylamine hydrochloride in dichloromethane at 0–20°C using 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide as coupling agent.

- The reaction proceeds for 2 hours, yielding the hydroxamic acid in 96% yield.

- Workup involves quenching with water, extraction, washing with sodium bicarbonate, drying, and concentration to afford the product as an oily liquid.

Summary Table of Key Reagents and Conditions

| Reagent/Agent | Role | Preferred Conditions |

|---|---|---|

| Periodic acid + catalytic chromium trioxide | Oxidation of alcohol to acid | Wet acetonitrile, 0°C, 0.5 h |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Coupling agent for hydroxamic acid formation | Methylene chloride, 20–25°C, 16 h |

| Diisopropylethylamine | Base for coupling | Room temperature |

| Pd on barium sulfate | Catalyst for hydrogenolysis | Room temperature, 3 h |

| Dilute HCl (0.5 M) | Hydrolysis of silyl protecting groups | Diethyl ether, 20–25°C, 16 h |

Research Findings and Notes

- The choice of protecting groups and solvents critically influences the yield and purity of intermediates and final products.

- Mild reaction conditions (room temperature, polar solvents) are preferred to avoid decomposition.

- Hydrogenolysis is an effective method for removing benzyl protecting groups without affecting other sensitive functionalities.

- Oxidation using periodic acid and chromium trioxide is rapid and efficient for converting tetrahydropyran alcohols to the corresponding carboxylic acids.

- Coupling with protected hydroxylamines under phosphonium salt activation provides high yields of hydroxamic acid intermediates crucial for the final compound assembly.

This detailed analysis synthesizes multiple patent disclosures and experimental data to provide a comprehensive guide on the preparation of 5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxylic acid. The methods emphasize careful control of reaction conditions, choice of protecting groups, and stepwise transformations to ensure high yield and purity of the target compound.

Q & A

Q. What are the standard synthetic routes for preparing 5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation reactions. For example, a reflux method using acetic acid and sodium acetate as catalysts is common for pyrrolidine derivatives. A mixture of precursors (e.g., substituted pyrrolidines and tetrahydro-2H-pyran derivatives) is refluxed for 2.5–3 hours, followed by precipitation and recrystallization from acetic acid . Optimization may include adjusting solvent polarity (e.g., DMF vs. toluene), catalyst selection (e.g., palladium for cross-coupling steps), and temperature control to minimize side products .

Q. What analytical techniques are recommended for characterizing this compound and confirming its purity?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to verify the tetrahydro-2H-pyran and pyrrolidine ring substituents.

- HPLC with UV detection for purity assessment, especially to detect by-products from incomplete cyclization.

- Mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₀H₁₅NO₄, expected MW ~ 225.23).

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as demonstrated for structurally similar compounds .

Q. How should researchers handle stability and storage of this compound?

Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation. Avoid exposure to strong oxidizing agents, as decomposition may yield carbon/nitrogen oxides . Pre-formulation studies (e.g., TGA/DSC) can assess thermal stability and hygroscopicity .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity or bioactivity of this compound?

- Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .

- Molecular docking against target enzymes (e.g., kinases or proteases) can prioritize bioactivity assays. For example, pyrrolidine derivatives with hydrazone groups have shown antimicrobial activity via enzyme inhibition .

- MD simulations assess conformational stability of the tetrahydro-2H-pyran ring in aqueous vs. lipid environments .

Q. What strategies resolve contradictions in spectroscopic data or bioassay results for this compound?

- Multi-technique validation : Cross-check NMR assignments with COSY/NOESY to resolve stereochemical ambiguities .

- Batch-to-batch analysis : Use LC-MS to identify impurities (e.g., residual acetic acid from synthesis) that may skew bioactivity .

- Dose-response reevaluation : If bioactivity varies, test broader concentration ranges and include positive/negative controls (e.g., known enzyme inhibitors) .

Q. How can the compound’s solubility and bioavailability be improved for pharmacological studies?

- Salt formation : React with sodium or potassium hydroxide to generate carboxylate salts.

- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve aqueous dispersion .

Q. What are the synthetic challenges in modifying the tetrahydro-2H-pyran moiety, and how can regioselectivity be controlled?

The tetrahydro-2H-pyran ring’s steric hindrance complicates functionalization. Strategies include:

- Protecting group chemistry : Temporarily block the pyrrolidine nitrogen during pyran ring modifications.

- Catalytic asymmetric synthesis : Chiral catalysts (e.g., Rh(II) complexes) can enforce stereoselectivity during ring-opening/functionalization steps .

- Microwave-assisted synthesis to accelerate reactions and reduce side products .

Methodological Notes

- Contradictions in synthesis yields : Lower yields in scaled-up reactions may arise from inefficient heat transfer; consider flow chemistry for better control .

- Bioactivity discrepancies : Differences in assay protocols (e.g., cell line viability, incubation time) can alter results. Standardize assays using guidelines like OECD 423 for toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.